![molecular formula C7H11Cl2N5O B2968667 3-(1-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride CAS No. 2089258-76-2](/img/structure/B2968667.png)

3-(1-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

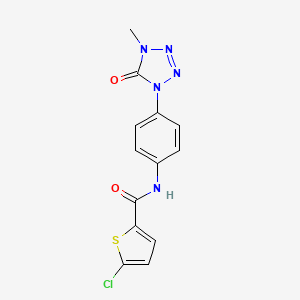

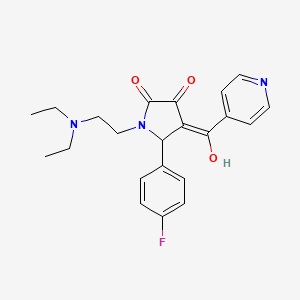

“3-(1-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride” is a derivative of [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one . These compounds are found to be P2X7 receptor antagonists and are useful for treating pain or inflammatory disease . They could be reasonably expected to possess significant biological activity .

Synthesis Analysis

A suitable approach to the synthesis of 3,7-disubstituted [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-ones, which includes “3-(1-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride”, starts from esters of oxalic acid monoamides via cyclization of intermediate 3-hydrazinopyrazin-2-ones . This method allows obtaining more diverse 7-substituted 3-alkyl [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-ones .Molecular Structure Analysis

The molecular structure of “3-(1-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride” is characterized by the presence of a [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one core . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-(1-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride” include the cyclization of intermediate 3-hydrazinopyrazin-2-ones . The reaction sequence starts from known oxalic acid monoamide esters, which are easily converted to asymmetric oxalic acid diamides by refluxing with 2,2-dimethoxyethylamine in DMF .Scientific Research Applications

Anti-Epileptic Drug Application

Compounds containing 1,2,4-Triazines derivatives have been found to display anti-epileptic properties. An example is Lamotrigine, which is used in the treatment of epilepsy .

Anti-Tumor Activity

Triazine derivatives such as Tirapazamine have shown promise as anti-tumor agents. This application is significant in the field of oncology for the development of new cancer treatments .

Antimicrobial Properties

Fused 1,2,4–triazines have been reported to possess antimicrobial activities. This makes them valuable in the development of new antimicrobial drugs .

Anti-Viral Uses

The compound’s derivatives are also known for their anti-viral activities. This application is crucial in the fight against viral infections .

Antimycobacterial Application

These compounds have been utilized for their antimycobacterial properties, which can be leveraged in treating diseases like tuberculosis .

Anxiolytic and Antidepressant Effects

The derivatives of the compound have been used for their anxiolytic and antidepressant effects, contributing to mental health treatment options .

Future Directions

The future directions for “3-(1-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride” could involve further exploration of its biological activity and potential applications in treating pain or inflammatory disease . Additionally, the development of new synthetic methods could allow for the creation of more diverse derivatives , potentially leading to compounds with improved pharmacological properties.

Mechanism of Action

Target of Action

The primary targets of 3-(1-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride are the P2X7 receptors . These receptors are a type of purinergic receptor for ATP that functions as a ligand-gated ion channel. They play a crucial role in inflammation and pain signaling .

Mode of Action

3-(1-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride acts as an antagonist for the P2X7 receptors . By binding to these receptors, it inhibits their activation and subsequent signaling pathways, thereby exerting its therapeutic effects .

Biochemical Pathways

The antagonistic action of 3-(1-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride on P2X7 receptors affects several downstream biochemical pathways. These include the inflammatory response pathways and pain signaling pathways . By inhibiting these pathways, the compound can alleviate symptoms of pain and inflammation .

Result of Action

The molecular and cellular effects of 3-(1-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride’s action primarily involve the reduction of inflammation and pain. By acting as an antagonist at P2X7 receptors, it inhibits the activation of these receptors and the subsequent signaling pathways involved in inflammation and pain .

properties

IUPAC Name |

3-(1-aminoethyl)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O.2ClH/c1-4(8)5-10-11-6-7(13)9-2-3-12(5)6;;/h2-4H,8H2,1H3,(H,9,13);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTUIQLHJHJTNTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN=C2N1C=CNC2=O)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2968588.png)

![4-[3-(2,4-Dimethylphenoxy)-4-oxo-1-[(oxolan-2-yl)methyl]azetidin-2-yl]benzonitrile](/img/structure/B2968594.png)

![(E)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-((E)-2-methyl-3-phenylallylidene)propanehydrazide](/img/structure/B2968604.png)

![4-(thiophen-2-ylmethyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2968605.png)